molecular formula C22H24F4N4O3S B4365651 N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365651
M. Wt: 500.5 g/mol
InChI Key: BYRDUXQHUQRSSQ-UHFFFAOYSA-N
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Description

N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a tetrafluorophenoxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl chloride: This intermediate is synthesized by reacting 4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid with thionyl chloride under reflux conditions.

    Formation of hydrazinecarbothioamide intermediate: This involves the reaction of the benzoyl chloride intermediate with hydrazinecarbothioamide in the presence of a base such as triethylamine.

    Introduction of the morpholine ring: The final step involves the reaction of the hydrazinecarbothioamide intermediate with 3-(4-morpholinyl)propylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N1-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
  • **this compound derivatives
  • Other morpholine-containing compounds

Uniqueness

This compound stands out due to its combination of a morpholine ring, a tetrafluorophenoxy group, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-[[4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N4O3S/c23-16-12-17(24)19(26)20(18(16)25)33-13-14-2-4-15(5-3-14)21(31)28-29-22(34)27-6-1-7-30-8-10-32-11-9-30/h2-5,12H,1,6-11,13H2,(H,28,31)(H2,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDUXQHUQRSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(C=C2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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